molecular formula C18H28O2Si B14369536 6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate CAS No. 90054-18-5

6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate

Cat. No.: B14369536
CAS No.: 90054-18-5
M. Wt: 304.5 g/mol
InChI Key: YVNWQQVJAVIHOA-UHFFFAOYSA-N
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Description

6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate is an organic compound that features a trimethylsilyl group attached to a hexyl chain, which is further connected to a 3-phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate typically involves the esterification of 6-(Trimethylsilyl)hexanol with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Trimethylsilyl)hexanol: A precursor in the synthesis of 6-(Trimethylsilyl)hexyl 3-phenylprop-2-enoate.

    3-Phenylprop-2-enoic acid: Another precursor used in the synthesis.

    Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups attached to different organic moieties.

Uniqueness

This compound is unique due to the combination of its trimethylsilyl group and phenylprop-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

90054-18-5

Molecular Formula

C18H28O2Si

Molecular Weight

304.5 g/mol

IUPAC Name

6-trimethylsilylhexyl 3-phenylprop-2-enoate

InChI

InChI=1S/C18H28O2Si/c1-21(2,3)16-10-5-4-9-15-20-18(19)14-13-17-11-7-6-8-12-17/h6-8,11-14H,4-5,9-10,15-16H2,1-3H3

InChI Key

YVNWQQVJAVIHOA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCCCCOC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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